molecular formula C28H23N3O6 B11623697 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan

Cat. No.: B11623697
M. Wt: 497.5 g/mol
InChI Key: KOKYCQPEDYKHNQ-UUYOSTAYSA-N
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Description

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[(Z)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C28H23N3O6/c32-26(18-6-2-1-3-7-18)30-22(12-17-10-11-24-25(13-17)37-16-36-24)27(33)31-23(28(34)35)14-19-15-29-21-9-5-4-8-20(19)21/h1-13,15,23,29H,14,16H2,(H,30,32)(H,31,33)(H,34,35)/b22-12-

InChI Key

KOKYCQPEDYKHNQ-UUYOSTAYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)\NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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